2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde vs. 4-Oxo-1,4-dihydroquinoline-3-carbaldehyde: Structural Divergence and Reactivity
The target compound possesses a 2-dimethylamino group, which is absent in the base scaffold 4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS: 7509-12-8). This substitution introduces a strong electron-donating group that significantly increases the electron density on the quinoline ring, especially at the adjacent C-3 carbaldehyde position [1]. This electronic perturbation is a primary driver of differential reactivity and is expected to enhance the electrophilicity of the aldehyde and facilitate distinct nucleophilic attack pathways . No direct, head-to-head quantitative reactivity data is publicly available.
| Evidence Dimension | Chemical Structure (C2 Substituent) |
|---|---|
| Target Compound Data | N(CH3)2 (Dimethylamino group) |
| Comparator Or Baseline | Hydrogen (H) for CAS: 7509-12-8 |
| Quantified Difference | Qualitative difference: Strong electron donation vs. neutral |
| Conditions | In silico / structural analysis; No direct comparative reaction kinetics or yields are publicly available. |
Why This Matters
For procurement, this confirms that CAS 172753-42-3 is a chemically distinct entity, not a simple analog, and is required for synthetic routes where the unique electronic properties of the dimethylamino group are essential.
- [1] ChemNet. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS 7509-12-8). Retrieved from https://cheman.chemnet.com/dict/dict--7509-12-8--1.html View Source
